
2-(5,7-二氟-2-甲基-1H-吲哚-3-基)乙胺
描述
“2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound has a molecular weight of 318.28 .
Molecular Structure Analysis
The molecular structure of “2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine” includes a 1H-indol-3-yl group, which is a common structure in many biologically active compounds . The presence of two fluorine atoms at positions 5 and 7 on the indole ring and a methyl group at position 2 could potentially influence the compound’s reactivity and interactions with biological targets .Physical And Chemical Properties Analysis
The physical form of “2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine” is solid . It has a molecular weight of 318.28 . More specific physical and chemical properties are not available in the retrieved data.科学研究应用
亲电性二氟甲硫基化反应
二氟甲磺酰高价碘酸盐叶立德,与2-(5,7-二氟-2-甲基-1H-吲哚-3-基)乙胺的结构密切相关,已被用作各种亲核试剂的二氟甲硫基化试剂。这种方法通过铜催化促进了SCF2H取代化合物的合成,包括吲哚,展示了该化合物在化学合成中创造二氟甲硫基取代产物的多功能性 (Arimori et al., 2016)。
DNA结合和抗菌活性
三牙配体的Cu(II)配合物,包括类似于2-(5,7-二氟-2-甲基-1H-吲哚-3-基)乙胺的结构,已经展示出显著的DNA结合性能和核酸酶活性。这些配合物,特别是那些包含吲哚基配体的配合物,在抗菌应用中显示出对各种细菌和真菌的潜在活性,表明在开发新的抗菌剂中具有潜在用途 (Kumar et al., 2012)。
不对称合成
该化合物已参与(S)-2,2,2-三氟-1-(2-甲基-1H-吲哚-1-基)乙胺的不对称合成,突显了其在产生手性分子中的作用。在制药合成中,分子的手性可以显著影响药物的功效和安全性,因此其应用的这一方面至关重要 (Jia-li, 2015)。
有机合成中的催化活性
类似于2-(5,7-二氟-2-甲基-1H-吲哚-3-基)乙胺的吲哚基化合物已被用于合成新型三核稀土金属氨基配合物。这些配合物在磷酰化反应中显示出高催化活性,表明它们在有机合成中作为催化剂的潜力,特别是在C-P键的形成中 (Yang et al., 2014)。
安全和危害
未来方向
The future directions for “2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine” and similar compounds could involve further exploration of their potential as therapeutic agents. Given the diverse pharmacological activities of indole derivatives , these compounds could be promising candidates for drug discovery and development.
作用机制
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology .
Result of Action
Indole derivatives have been reported to have diverse biological activities and therapeutic possibilities .
生化分析
Biochemical Properties
2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain receptor proteins, modulating their function and affecting downstream signaling pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.
Cellular Effects
The effects of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . This modulation can result in altered cellular functions, such as proliferation, differentiation, or apoptosis.
Molecular Mechanism
At the molecular level, 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s binding to enzymes often involves specific amino acid residues, leading to conformational changes that affect enzyme activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain diseases . At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage threshold is essential for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall activity and duration of action.
Transport and Distribution
The transport and distribution of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the compound’s movement across cellular membranes and its accumulation in target tissues. The localization and distribution of the compound are critical for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound can affect its activity and function, making it an important consideration in biochemical research and drug development.
属性
IUPAC Name |
2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2/c1-6-8(2-3-14)9-4-7(12)5-10(13)11(9)15-6/h4-5,15H,2-3,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMAUYDDKOPKPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC(=C2)F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362532 | |
| Record name | 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
383145-87-7 | |
| Record name | 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



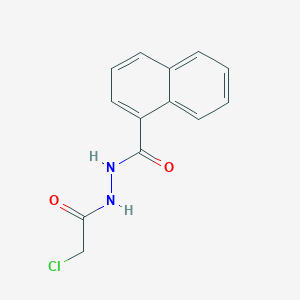
![4-[(5-([(1-Naphthylmethyl)thio]methyl)-4-phenyl-4H-1,2,4-triazol-3-YL)thio]-3-nitrobenzaldehyde](/img/structure/B1621114.png)
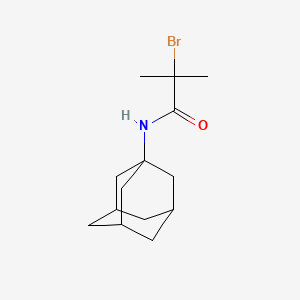

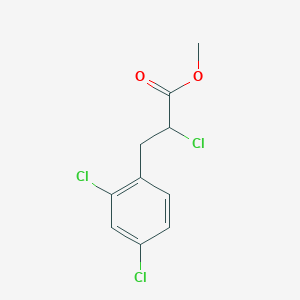
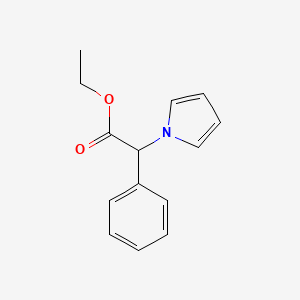

![4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid](/img/structure/B1621123.png)
![2-[(3-Chloro-2-methylphenyl)thio]acetic acid](/img/structure/B1621126.png)

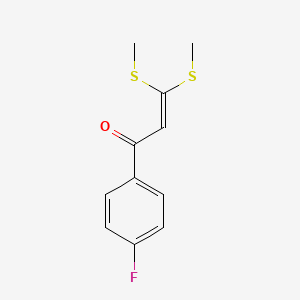
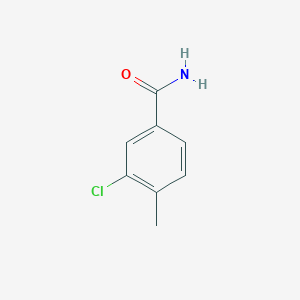
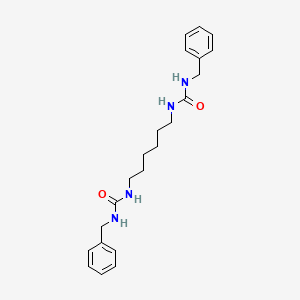
![Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate](/img/structure/B1621132.png)